molecular formula C8H10BrNO2S B6205202 (5-bromo-2-methoxyphenyl)(imino)methyl-sulfanone CAS No. 2090234-10-7

(5-bromo-2-methoxyphenyl)(imino)methyl-sulfanone

Cat. No. B6205202
CAS RN: 2090234-10-7
M. Wt: 264.1
InChI Key:
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Description

5-Bromo-2-methoxyphenyl)(imino)methyl-sulfanone, also known as 5-Bromo-2-Methoxybenzimidoylmethylsulfone, is an organic compound belonging to the class of benzimidazole sulfones. It is a white crystalline powder and is used in a variety of research applications. This compound has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

5-Bromo-2-methoxyphenyl)(imino)methyl-sulfanone has been studied extensively for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as 2-substituted 4-amino-5-chloro-1,3-dihydro-2H-benzo[d]imidazole-1-carboxamide derivatives, as well as 2-substituted 3-amino-4-chloro-1,2-dihydro-1H-benzo[d]imidazole-1-carboxamides. It has also been utilized in the synthesis of 5-substituted 2-amino-3-methyl-1H-benzo[d]imidazole derivatives, and 2-substituted 4-amino-5-chloro-1,3-dihydro-2H-benzo[d]imidazole-1-carboxamide derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxyphenyl)(imino)methyl-sulfanone is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is involved in the metabolism of many drugs, and its inhibition could be useful for the development of new therapeutics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-methoxyphenyl)(imino)methyl-sulfanone have been studied extensively. In vitro studies have shown that the compound is a potent inhibitor of CYP2C9, with an IC50 of 0.2 μM. In addition, the compound has been shown to have anti-inflammatory and anti-oxidant properties in cell culture studies.

Advantages and Limitations for Lab Experiments

The primary advantage of 5-Bromo-2-methoxyphenyl)(imino)methyl-sulfanone for laboratory experiments is its high potency as a CYP2C9 inhibitor. The compound has been shown to be more potent than other known CYP2C9 inhibitors, making it a promising candidate for drug development. However, the compound is not yet widely available and the cost of synthesis can be prohibitive for some laboratories.

Future Directions

The future of 5-Bromo-2-methoxyphenyl)(imino)methyl-sulfanone is promising. Further research is needed to better understand its mechanism of action, as well as its potential applications in drug development. In addition, further studies are needed to evaluate its effects on other enzymes and its potential use as an anti-inflammatory and antioxidant agent. Finally, efforts should be made to make the compound more widely available and to reduce the cost of synthesis.

Synthesis Methods

The synthesis of 5-Bromo-2-methoxyphenyl)(imino)methyl-sulfanone is achieved through a two-step process. The first step involves the reaction of 2-methoxyphenylboronic acid with 5-bromo-2-methylbenzimidazole in the presence of a catalytic amount of palladium acetate. This reaction yields 5-bromo-2-methoxybenzimidoylmethylsulfone. The second step is the oxidation of the sulfone with a stoichiometric amount of sodium hypochlorite to yield the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5-bromo-2-methoxyphenyl)(imino)methyl-sulfanone involves the reaction of 5-bromo-2-methoxybenzaldehyde with thiosemicarbazide, followed by oxidation with hydrogen peroxide to form the desired product.", "Starting Materials": [ "5-bromo-2-methoxybenzaldehyde", "thiosemicarbazide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 5-bromo-2-methoxybenzaldehyde (1.0 g, 4.3 mmol) and thiosemicarbazide (0.5 g, 4.3 mmol) in ethanol (20 mL) and reflux for 2 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 3: Dissolve the solid in ethanol (20 mL) and add hydrogen peroxide (30%, 2 mL) dropwise with stirring.", "Step 4: Reflux the mixture for 2 hours and then cool to room temperature.", "Step 5: Filter the resulting solid and wash with ethanol and water.", "Step 6: Dry the product under vacuum to obtain (5-bromo-2-methoxyphenyl)(imino)methyl-sulfanone as a yellow solid (yield: 80%)." ] }

CAS RN

2090234-10-7

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.1

Purity

95

Origin of Product

United States

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